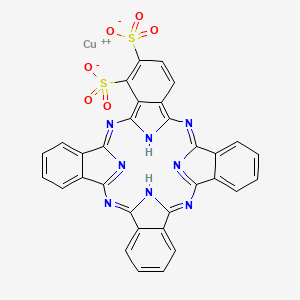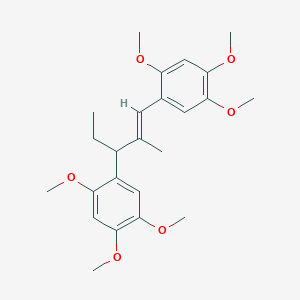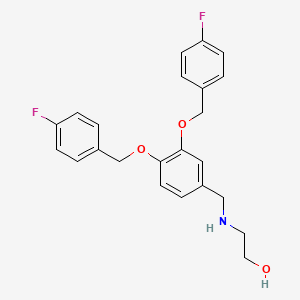
N1,N1,N6,N6-tetrakis(4-isopropylphenyl)pyrene-1,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1,N6,N6-tetrakis(4-isopropylphenyl)pyrene-1,6-diamine is a complex organic compound with the molecular formula C52H52N2 and a molecular weight of 704.98 This compound is characterized by its unique structure, which includes a pyrene core substituted with four isopropylphenyl groups at the 1 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N6,N6-tetrakis(4-isopropylphenyl)pyrene-1,6-diamine typically involves the reaction of pyrene-1,6-diamine with 4-isopropylphenyl groups under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N1,N1,N6,N6-tetrakis(4-isopropylphenyl)pyrene-1,6-diamine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated derivatives. Substitution reactions can result in a variety of substituted pyrene derivatives .
Scientific Research Applications
N1,N1,N6,N6-tetrakis(4-isopropylphenyl)pyrene-1,6-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of N1,N1,N6,N6-tetrakis(4-isopropylphenyl)pyrene-1,6-diamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N1,N1,N6,N6-tetrakis(4-tertiary-butylphenyl)pyrene-1,6-diamine: Similar structure but with tertiary-butyl groups instead of isopropyl groups.
1,6-diamine-N1,N1,N6,N6-4 (4-isopropyl) pyrene: Another similar compound with slight variations in the substituents.
Uniqueness
N1,N1,N6,N6-tetrakis(4-isopropylphenyl)pyrene-1,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C52H52N2 |
|---|---|
Molecular Weight |
705.0 g/mol |
IUPAC Name |
1-N,1-N,6-N,6-N-tetrakis(4-propan-2-ylphenyl)pyrene-1,6-diamine |
InChI |
InChI=1S/C52H52N2/c1-33(2)37-9-21-43(22-10-37)53(44-23-11-38(12-24-44)34(3)4)49-31-19-41-18-30-48-50(32-20-42-17-29-47(49)51(41)52(42)48)54(45-25-13-39(14-26-45)35(5)6)46-27-15-40(16-28-46)36(7)8/h9-36H,1-8H3 |
InChI Key |
AXQGZVANICBQBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)C)C3=C4C=CC5=C6C4=C(C=CC6=C(C=C5)N(C7=CC=C(C=C7)C(C)C)C8=CC=C(C=C8)C(C)C)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















